Direct GHS-R1a (Ghrelin Receptor) Binding: A Unique Pharmacological Property Absent in Somatostatin-14
Cortistatin-14 uniquely binds to the growth hormone secretagogue receptor (GHS-R1a) in human pituitary membranes, a property not shared by Somatostatin-14. In competitive radioligand binding assays using ¹²⁵I-Tyr-Ala-hexarelin, CST-14 completely displaced the radioligand with an affinity of 4.6–5.4 × 10⁻⁷ M, comparable to the endogenous ligand ghrelin, whereas none of the tested SRIH fragments (including SRIH 3–14, 7–14, 3–10, 7–10, 2–9) inhibited binding [1][2].
| Evidence Dimension | GHS-R1a Receptor Binding Affinity (Competitive Displacement of ¹²⁵I-Tyr-Ala-hexarelin) |
|---|---|
| Target Compound Data | 4.6–5.4 × 10⁻⁷ M (460–540 nM) |
| Comparator Or Baseline | Somatostatin-14 and SRIH fragments (3–14, 7–14, 3–10, 7–10, 2–9): No binding displacement detected |
| Quantified Difference | Qualitative difference: CST-14 exhibits measurable micromolar affinity; SS-14 shows no detectable binding |
| Conditions | Human pituitary membrane preparations; ¹²⁵I-Tyr-Ala-hexarelin radioligand displacement assay |
Why This Matters
Enables research into ghrelinergic system crosstalk and GHS-R1a-mediated signaling pathways inaccessible to Somatostatin-14 or conventional SST analogs.
- [1] Deghenghi R, Papotti M, Ghigo E, Muccioli G. Cortistatin, but not somatostatin, binds to growth hormone secretagogue (GHS) receptors of human pituitary gland. J Endocrinol Invest. 2001;24(1):RC1-3. View Source
- [2] Bertin Bioreagent. Cortistatin-14 (trifluoroacetate salt) Technical Datasheet. CAT N°: 25074. Ki = 0.54 µM for GHS-R. View Source
